N-(3,3-difluoro-2-methylbutan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide
Description
N-(3,3-difluoro-2-methylbutan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Properties
IUPAC Name |
N-(3,3-difluoro-2-methylbutan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-14(2,15(3,17)18)19-13(21)12-8-11(20-22-12)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDQEBSMARMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(F)F)NC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,3-difluoro-2-methylbutan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorinated phenyl group: This step often involves the use of fluorinated benzene derivatives and coupling reactions such as Suzuki or Heck coupling.
Addition of the difluoromethyl substituent: This can be done using reagents like difluoromethyl halides or difluoromethyl sulfonates under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
N-(3,3-difluoro-2-methylbutan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxazole ring or the substituents.
Scientific Research Applications
N-(3,3-difluoro-2-methylbutan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Material Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial applications.
Mechanism of Action
The mechanism of action of N-(3,3-difluoro-2-methylbutan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s fluorinated groups and oxazole ring contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
N-(3,3-difluoro-2-methylbutan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
N-(3,3-difluoro-2-methylbutan-2-yl)-3-(4-chlorophenyl)-1,2-oxazole-5-carboxamide: This compound has a chlorinated phenyl group instead of a fluorinated one, which may affect its chemical properties and biological activity.
N-(3,3-difluoro-2-methylbutan-2-yl)-3-(4-bromophenyl)-1,2-oxazole-5-carboxamide:
N-(3,3-difluoro-2-methylbutan-2-yl)-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide: The methyl group on the phenyl ring may influence the compound’s stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of fluorinated groups and oxazole ring, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
